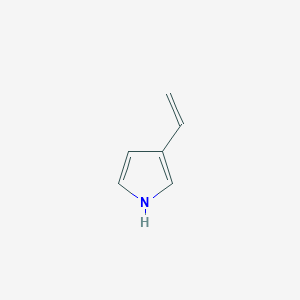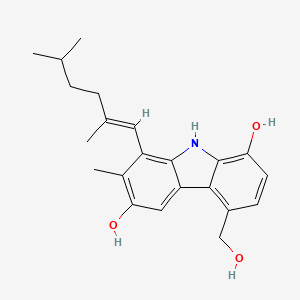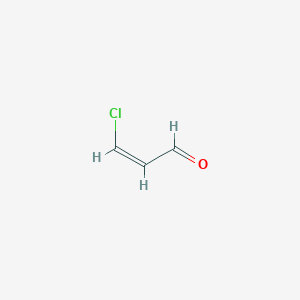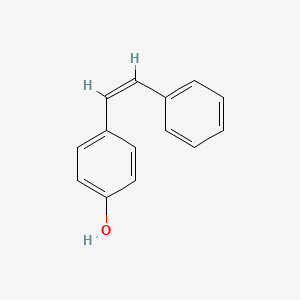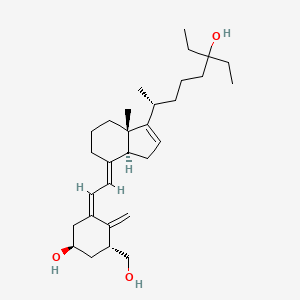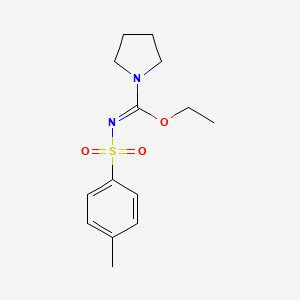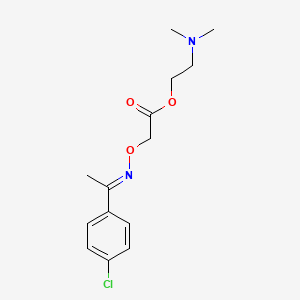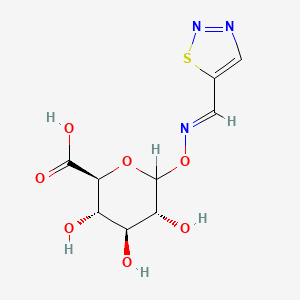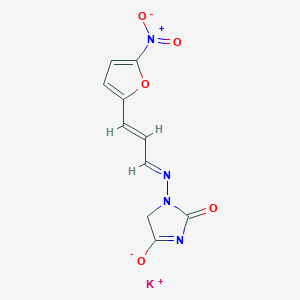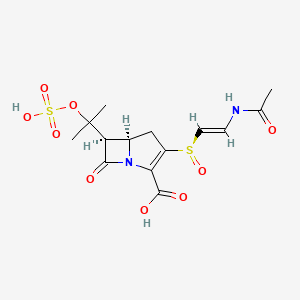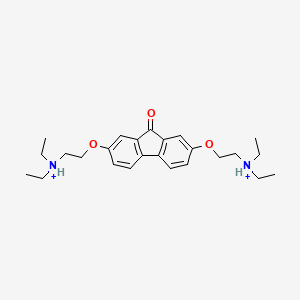
Tilorone(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tilorone(2+) is an ammonium ion derivative resulting from the protonation of the two tertiary amino groups of tilorone. It is a conjugate acid of a tilorone.
Aplicaciones Científicas De Investigación
Antiviral Applications
- Efficacy Against Ebola Virus: Tilorone has shown promising results as an in vitro inhibitor of the Ebola virus, suggesting potential for treating Ebola virus disease (EVD) (Ekins et al., 2017).
- Broad-Spectrum Antiviral Activity: Tilorone is recognized for its broad-spectrum antiviral activity, including in vitro efficacy against Chikungunya virus (CHIK) and Middle Eastern respiratory syndrome coronavirus (MERS-CoV) (Ekins & Madrid, 2020).
Anticancer Research
- Potential in Anticancer Therapy: Novel tilorone analogs have shown enhanced anticancer activities compared to tilorone, suggesting its potential as a base for designing new anticancer agents (Zhou et al., 2013).
Other Therapeutic Applications
- Anti-Fibrotic Effects in Cardiovascular Disease: Tilorone demonstrated anti-fibrotic actions in human cardiac fibroblasts and could be a novel therapy for treating fibrosis associated with heart failure (Horlock et al., 2021).
- Influenza Treatment: Tilorone reduced viral load and modulated cytokine levels in a mouse model of influenza, indicating its potential as a treatment for influenza and acute respiratory viral infections (Kalyuzhin et al., 2021).
Molecular Mechanism Studies
- DNA Binding Mechanism: Studies have focused on tilorone's mechanism of action, including its DNA intercalation properties, which are crucial for its biological activity as an interferon inducer (Nishimura et al., 2007).
Propiedades
Nombre del producto |
Tilorone(2+) |
|---|---|
Fórmula molecular |
C25H36N2O3+2 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2-[7-[2-(diethylazaniumyl)ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethylazanium |
InChI |
InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3/p+2 |
Clave InChI |
MPMFCABZENCRHV-UHFFFAOYSA-P |
SMILES canónico |
CC[NH+](CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[NH+](CC)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



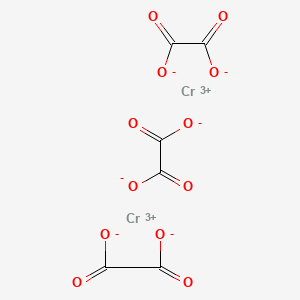
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
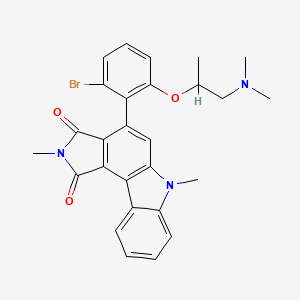
![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)
